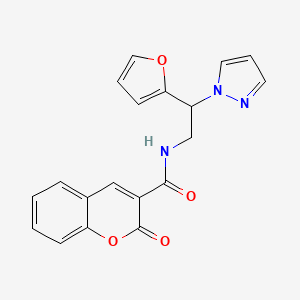

![molecular formula C14H12N2O2S B2578819 N-[氰基(噻吩-3-基)甲基]-2-甲氧基苯甲酰胺 CAS No. 1645519-94-3](/img/structure/B2578819.png)

N-[氰基(噻吩-3-基)甲基]-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

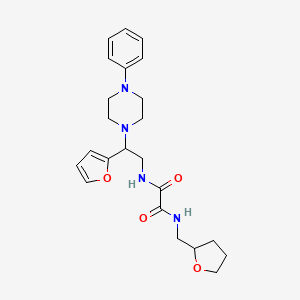

“N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives like “N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide” can be achieved by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .科学研究应用

催化过程和合成方法

硫代酰胺催化分解:一项研究展示了硫代酰胺对二苄基硒鎓氰基(甲氧羰基)甲基化物的催化分解,生成硒化物和四取代乙烯,展示了与类似化合物的处理相关的催化反应 (Tamagaki & Hatanaka, 1976).

硫脲催化的不对称迈克尔加成:已经对活化亚甲基化合物与 α,β-不饱和酰亚胺的不对称迈克尔加成进行了研究,这可以提供对类似于 N-[氰基(噻吩-3-基)甲基]-2-甲氧基苯甲酰胺在不对称合成中的反应性的见解 (Inokuma, Hoashi, & Takemoto, 2006).

抗菌和抗肿瘤评估

- 合成和抗肿瘤评估:一项关于源自 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺的多官能取代杂环化合物的合成研究突出了这些化合物的抗肿瘤活性,这可以为评估 N-[氰基(噻吩-3-基)甲基]-2-甲氧基苯甲酰胺的生物活性提供基础 (Shams, Mohareb, Helal, & Mahmoud, 2010).

化学反应和性质

- 铑催化的化学分歧环化:对铑 (III) 催化的 N-甲氧基苯甲酰胺与亚砜鎓化物通过 C-H 活化之间的环化研究可以为复杂有机分子的合成和反应性提供有价值的见解,可能与结构上与 N-[氰基(噻吩-3-基)甲基]-2-甲氧基苯甲酰胺相关的化合物有关 (Xu, Zheng, Yang, & Li, 2018).

作用机制

Target of Action

Similar compounds, such as cyanoacetamide-n-derivatives, are known to interact with a variety of biological targets . These compounds are considered important precursors for heterocyclic synthesis and have been reported to exhibit diverse biological activities .

Mode of Action

It is known that cyanoacetamide derivatives, which share structural similarities with this compound, can undergo a variety of condensation and substitution reactions . These reactions involve the carbonyl and cyano functions of these compounds, enabling them to form a variety of heterocyclic compounds .

Biochemical Pathways

Similar compounds, such as cyanoacetamide derivatives, are known to be involved in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities and can potentially affect multiple biochemical pathways .

Pharmacokinetics

The synthesis of similar compounds, such as cyanoacetamide derivatives, has been described . These methods could potentially influence the ADME properties of the resulting compounds.

Result of Action

Similar compounds, such as cyanoacetamide derivatives, have been reported to exhibit diverse biological activities . These activities could potentially result from the interaction of these compounds with their targets.

Action Environment

The synthesis of similar compounds, such as cyanoacetamide derivatives, has been described under various reaction conditions . These conditions could potentially influence the action, efficacy, and stability of the resulting compounds.

生化分析

Biochemical Properties

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring allows it to act as a substrate for these enzymes, leading to its biotransformation into active metabolites . Additionally, N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide can bind to certain receptor proteins, modulating their activity and influencing cellular responses .

Cellular Effects

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . In cancer cells, N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide has demonstrated anti-proliferative effects, potentially through the induction of apoptosis and inhibition of cell cycle progression .

Molecular Mechanism

The molecular mechanism of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide involves its binding interactions with biomolecules. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can activate certain receptors by mimicking endogenous ligands, leading to downstream signaling events. These interactions result in changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome .

Metabolic Pathways

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide is involved in several metabolic pathways. It undergoes biotransformation primarily through cytochrome P450-mediated oxidation, leading to the formation of various metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

属性

IUPAC Name |

N-[cyano(thiophen-3-yl)methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-18-13-5-3-2-4-11(13)14(17)16-12(8-15)10-6-7-19-9-10/h2-7,9,12H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTSZPFBEQCOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(C#N)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide](/img/structure/B2578742.png)

![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)

![4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)

![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)